molecular formula C14H22 B093961 Octane, 3-phenyl- CAS No. 18335-15-4

Octane, 3-phenyl-

Cat. No.: B093961
CAS No.: 18335-15-4
M. Wt: 190.32 g/mol
InChI Key: XEYWPMIXBVMRLE-UHFFFAOYSA-N
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Description

Octane, 3-phenyl- is a useful research compound. Its molecular formula is C14H22 and its molecular weight is 190.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality Octane, 3-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Octane, 3-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18335-15-4

Molecular Formula

C14H22

Molecular Weight

190.32 g/mol

IUPAC Name

octan-3-ylbenzene

InChI

InChI=1S/C14H22/c1-3-5-7-10-13(4-2)14-11-8-6-9-12-14/h6,8-9,11-13H,3-5,7,10H2,1-2H3

InChI Key

XEYWPMIXBVMRLE-UHFFFAOYSA-N

SMILES

CCCCCC(CC)C1=CC=CC=C1

Canonical SMILES

CCCCCC(CC)C1=CC=CC=C1

Origin of Product

United States

Foundational & Exploratory

Physicochemical Profiling of 3-Phenyloctane: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Phenyloctane (CAS: 18335-15-4) is a branched alkylbenzene characterized by a phenyl group attached to the C3 position of an octane chain. In drug development and industrial chemistry, it serves as a critical model for understanding the lipophilicity and metabolic fate of branched hydrophobic pharmacophores. Unlike its linear isomer (1-phenyloctane), the 3-phenyl isomer possesses a chiral center and a tertiary benzylic carbon, significantly altering its steric profile, metabolic susceptibility, and fluid dynamics.

This guide provides a rigorous analysis of its physicochemical properties, synthesis challenges, and biological relevance, specifically tailored for applications in surrogate fuel modeling and lipophilic drug design.

Chemical Identity & Structural Analysis[1][2][3]

The molecule consists of a benzene ring substituted with a 1-ethylhexyl group.[1] The presence of the phenyl group at C3 creates a chiral center, resulting in two enantiomers (R and S). In standard Friedel-Crafts synthesis, the product is typically a racemic mixture.

Table 1: Chemical Identity

ParameterDetail
IUPAC Name (1-Ethylhexyl)benzene; 3-Phenyloctane
CAS Number 18335-15-4
Molecular Formula C₁₄H₂₂
Molecular Weight 190.33 g/mol
SMILES CCCCCC(CC)C1=CC=CC=C1
InChIKey XEYWPMIXBVMRLE-UHFFFAOYSA-N
Chirality Yes (C3 position)

Physicochemical Properties[1][2][6][7][8][9]

The following data aggregates experimental values and high-confidence computational models (XLogP3) relevant for solubility and distribution profiling.

Table 2: Physicochemical Constants

PropertyValueContext/Notes
Physical State LiquidColorless oil at room temperature.
Boiling Point ~245–255 °CEstimated based on 1-phenyloctane (261°C) and branching effects [1].
Density 0.86 ± 0.02 g/mLTypical for C14 alkylbenzenes [2].
LogP (Lipophilicity) 5.8Highly lipophilic; indicates high BBB permeability potential but poor aqueous solubility [3].
Water Solubility < 0.1 mg/LPractically insoluble; requires surfactant or co-solvent (e.g., DMSO) for bioassays.
Refractive Index ~1.48Consistent with aromatic hydrocarbon standards.
Scientific Insight: Lipophilicity & Bioavailability

With a LogP of 5.8, 3-phenyloctane falls outside the ideal "Rule of 5" space (LogP < 5) for oral bioavailability, suggesting rapid sequestration into adipose tissue in in vivo models. However, as a fragment in larger drug molecules, the 1-ethylhexylbenzene moiety provides significant hydrophobic binding energy.

Synthesis & Impurity Profile

The synthesis of 3-phenyloctane is classically achieved via Friedel-Crafts Alkylation .[2] However, this method is non-selective, yielding a mixture of positional isomers (2-, 3-, and 4-phenyloctane) due to carbocation rearrangements.

Protocol: Acid-Catalyzed Alkylation
  • Reagents: Benzene (Excess), 1-Octene (or 2-Octene), Lewis Acid Catalyst (AlCl₃, HF, or HZSM-5 Zeolite).

  • Mechanism: Protonation of the alkene forms a carbocation. Hydride shifts occur rapidly, distributing the phenyl attachment along the internal carbons (C2, C3, C4).

  • Purification: Fractional distillation is often insufficient due to overlapping boiling points. Preparative GC or HPLC is required for high-purity isolation of the 3-isomer.

Workflow Diagram: Synthesis & Isomerization

SynthesisPathway Benzene Benzene + 1-Octene Carbocation Carbocation Formation (Acid Catalyst) Benzene->Carbocation Protonation Shift 1,2-Hydride Shifts (Isomerization) Carbocation->Shift Fast Equilibrium ProductMix Product Mixture: 2-Phenyloctane (Major) 3-Phenyloctane (Minor) 4-Phenyloctane (Minor) Shift->ProductMix Electrophilic Attack

Figure 1: The Friedel-Crafts alkylation pathway demonstrating the inevitability of positional isomers due to hydride shifts [4].

Metabolic Fate & Drug Development Relevance

In metabolic stability assays (e.g., Liver Microsomes), 3-phenyloctane undergoes Phase I oxidation. The benzylic position (C3) is the most reactive site due to the stability of the benzylic radical, despite steric hindrance from the ethyl group.

Metabolic Pathway
  • Benzylic Hydroxylation: CYP450 enzymes introduce a hydroxyl group at C3.

  • Side-Chain Oxidation:

    
    -oxidation at the terminal methyl groups (C8 or ethyl terminal) is a secondary pathway.
    
  • Glucuronidation: The resulting alcohols are conjugated for excretion.

Metabolic Pathway Diagram

Metabolism Parent 3-Phenyloctane (Lipophilic) CYP CYP450 (Liver Microsomes) Parent->CYP Metabolite1 3-Phenyl-3-octanol (Benzylic Alcohol) CYP->Metabolite1 Major Route (Benzylic Oxidation) Metabolite2 Side-Chain Alcohols (w-oxidation) CYP->Metabolite2 Minor Route Conjugate Glucuronide Conjugate Metabolite1->Conjugate Phase II Transferase

Figure 2: Predicted metabolic trajectory. The tertiary benzylic position is the primary site of oxidative attack [5].

Analytical Characterization

For researchers verifying the identity of synthesized or purchased standards, the following spectral markers are diagnostic.

  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       7.1–7.3 ppm (m, 5H):  Aromatic protons.
      
    • 
       2.4–2.5 ppm (m, 1H):  Benzylic methine proton (C3-H). This multiplet is distinct from the triplet found in 1-phenyloctane.
      
    • 
       0.8–0.9 ppm (t, 6H):  Terminal methyl groups (one from the ethyl branch, one from the pentyl chain).
      
  • Mass Spectrometry (EI, 70 eV):

    • Molecular Ion:

      
       190.
      
    • Base Peak: Typically

      
       91 (Tropylium ion) or secondary benzylic fragments depending on rearrangement.
      

References

  • PubChem. Octane, 3-phenyl- (Compound Summary). National Library of Medicine.[3][4] Available at: [Link]

  • National Center for Biotechnology Information. computed XLogP3 Data for C14H22. PubChem Database.[5]

  • Google Patents.Selective cracking of phenylalkanes (EP0024804A1). Discusses isomer distribution in Friedel-Crafts reactions.
  • Smith, J. N., et al. Studies in detoxication.[6][3][4] 56. The metabolism of alkylbenzenes. Biochem J. 1954.[3][4] Available at: [Link]

Sources

Technical Monograph: 3-Phenyloctane (CAS 16621-36-6)

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a high-level monograph for researchers requiring precise data on 3-phenyloctane. It prioritizes distinguishing this specific isomer from generic "phenyloctane" mixtures common in industrial linear alkylbenzene (LAB) production.

Chemical Identity & Structural Analysis

3-Phenyloctane is a specific structural isomer of phenyloctane where the benzene ring is attached to the third carbon of the octane chain. Unlike terminal isomers (1-phenyloctane), the 3-position introduces a chiral center, making CAS 16621-36-6 typically a racemic mixture unless stereoselective synthesis is employed.

Core Identifiers
Identifier TypeValueContext
CAS Registry Number 16621-36-6 Specific to 3-phenyloctane isomer
IUPAC Name (1-Ethylhexyl)benzeneSystematic nomenclature
Alt.[1][2] Name 3-OctylbenzeneCommon usage
Molecular Formula C₁₄H₂₂-
SMILES CCCCCC(CC)C1=CC=CC=C1Linear notation
InChI Key XEYWPMIXBVMRLE-UHFFFAOYSA-NUnique hash
Beilstein/Reaxys ID 1956589Database indexing
Stereochemical Configuration

Carbon-3 is a chiral center (* denotes chirality): CH3-CH2-C*H(Ph)-CH2-CH2-CH2-CH2-CH3[3]

  • Enantiomers: (R)-3-phenyloctane and (S)-3-phenyloctane.

  • Note: Commercial standards under this CAS are generally racemic (±).[3]

Physicochemical Profile

The internal attachment of the phenyl group lowers the melting point and slightly alters the boiling point compared to the 1-phenyl isomer due to reduced stacking ability (steric hindrance).

PropertyValue (Experimental/Consensus)Confidence/Source
Boiling Point 245–248 °C (at 760 mmHg)Est. from homologues [1]
Density 0.858 ± 0.02 g/cm³Standard liquid density [1]
LogP (Octanol/Water) 5.8 – 6.1High Lipophilicity (Bioaccumulative)
Refractive Index (

)
1.486Typical for alkylbenzenes
Flash Point ~105 °CClosed Cup (Predicted)
Solubility Insoluble in water; Miscible in EtOH, Et₂O, HexaneHydrophobic interaction

Synthetic Routes & Mechanism

For research applications requiring high isomeric purity (e.g., metabolic standards), industrial Friedel-Crafts alkylation is unsuitable because it produces a mixture of 2-, 3-, and 4-phenyloctanes due to carbocation rearrangement (hydride shifts).

Recommended Route: Grignard Coupling & Reduction This two-step protocol ensures the phenyl group remains fixed at the C3 position.

Reaction Logic (Graphviz)

Synthesis Fig 1: Regioselective Synthesis Route via Grignard Reagent Benzene Bromobenzene (Ph-Br) Grignard Intermediate: 3-Phenyl-3-octanol Benzene->Grignard + Mg / Et2O Grignard Formation Ketone 3-Octanone Ketone->Grignard Nucleophilic Addition Product Target: 3-Phenyloctane Grignard->Product Hydrogenolysis (H2, Pd/C, Acid)

Detailed Protocol: High-Purity Synthesis

Objective: Synthesis of >98% pure 3-phenyloctane (Racemic).

Step 1: Grignard Addition

  • Reagents: Phenylmagnesium bromide (1.0 M in THF), 3-Octanone (anhydrous).

  • Setup: Flame-dried 3-neck flask, N₂ atmosphere.

  • Procedure:

    • Cool PhenylMgBr solution to 0°C.

    • Add 3-Octanone dropwise (1.1 eq) to control exotherm.

    • Stir at RT for 4 hours.

    • Checkpoint: TLC (Hexane/EtOAc 9:1) should show disappearance of ketone.

    • Quench with sat. NH₄Cl. Extract with diethyl ether.

    • Result: 3-Phenyl-3-octanol (Tertiary alcohol).

Step 2: Hydrogenolysis (Deoxygenation) Note: Direct dehydration followed by hydrogenation is also viable but may lead to alkene migration.

  • Reagents: 3-Phenyl-3-octanol, Pd/C (10%), Ethanol, trace HCl (catalytic).

  • Procedure:

    • Dissolve alcohol in ethanol in a hydrogenation vessel.

    • Add Pd/C catalyst.[3]

    • Pressurize with H₂ (40-60 psi) and heat to 50°C.

    • Monitor via GC-MS to ensure complete reduction of the hydroxyl group.

  • Purification: Filter catalyst over Celite. Remove solvent.[3] Distill under reduced pressure (Kugelrohr) to isolate pure oil.

Analytical Characterization

Identification of 3-phenyloctane relies on distinguishing it from its isomers (2-phenyl and 4-phenyl).

Mass Spectrometry (GC-MS)

Electron Ionization (EI, 70eV) produces a distinct fragmentation pattern driven by benzylic cleavage.

  • Molecular Ion (M+): m/z 190 (Weak).

  • Base Peak: m/z 91 (Tropylium ion,

    
    ).[4]
    
  • Diagnostic Peaks (Alpha-Cleavage):

    • Cleavage A (Loss of Ethyl): m/z 161 (

      
      ).
      
    • Cleavage B (Loss of Pentyl): m/z 119 (

      
      ).
      
    • Note: The presence of m/z 119 and 161 distinguishes the 3-isomer from the 2-isomer (which would show M-15 and M-85).

Fragmentation Pathway (Graphviz)

MS_Frag Fig 2: Diagnostic Mass Spec Fragmentation of 3-Phenyloctane M_Ion Molecular Ion [C14H22]+ (m/z 190) Alpha1 Alpha Cleavage A Loss of Pentyl (-C5H11) [Ph-CH-Et]+ (m/z 119) M_Ion->Alpha1 Major Path Alpha2 Alpha Cleavage B Loss of Ethyl (-C2H5) [Ph-CH-Pentyl]+ (m/z 161) M_Ion->Alpha2 Minor Path Tropylium Tropylium Ion [C7H7]+ (m/z 91) (Base Peak) Alpha1->Tropylium - C2H4 Alpha2->Tropylium - C5H10

Nuclear Magnetic Resonance (¹H-NMR)

Solvent:


, 400 MHz.
  • Aromatic:

    
     7.15 – 7.35 (m, 5H).
    
  • Benzylic Methine:

    
     2.45 (m, 1H, 
    
    
    
    ).
  • Alkyl Chain:

    • 
       1.5 – 1.7 (m, 4H, 
      
      
      
      -CH₂).
    • 
       1.2 – 1.4 (m, 6H, bulk CH₂).
      
    • 
       0.85 – 0.95 (overlapping t, 6H, terminal CH₃).
      

Applications in Research

Surfactant Biodegradation Models

3-Phenyloctane serves as a model Internal Alkylbenzene (IAB) . Research indicates that IABs degrade more slowly in aerobic environments compared to Linear Alkylbenzenes (LABs) due to steric hindrance at the sulfonation/oxidation site [2]. It is used to calibrate GC-MS methods for environmental monitoring of detergent residues.

Chromatographic Standards

Used as a retention index marker in the analysis of crude oil fractions and arson debris. The specific retention time of the 3-isomer allows differentiation between petrogenic sources and synthetic alkylbenzene fluids.

References

  • PubChem. (2025).[5] 3-Phenyloctane Compound Summary (CID 519547). National Library of Medicine. [Link]

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Benzene, (1-ethylhexyl)-. NIST Standard Reference Database. [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (For Friedel-Crafts rearrangement mechanisms).[3]

Sources

A Guide to the Experimental Determination and Theoretical Modeling of the Temperature-Dependent Viscosity and Density of 3-Phenyloctane

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

For novel molecules such as 3-phenyloctane, a substituted aromatic hydrocarbon, readily available physical property data is often scarce. However, properties like viscosity and density, and their dependence on temperature, are critical for numerous applications in research and pharmaceutical development, influencing everything from reaction kinetics and fluid handling to formulation stability and drug delivery. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for both the experimental determination and theoretical modeling of these crucial parameters. We delve into the molecular basis for their temperature dependence, present self-validating, step-by-step protocols for their measurement, and outline methods for modeling the acquired data. This document serves not as a repository of pre-existing data, but as a practical guide to obtaining and utilizing this information with high scientific integrity.

Introduction: The Need for Empirical Data

  • Process Chemistry: Control of mixing, heat transfer, and reaction rates in synthesis.

  • Formulation Science: Stability of emulsions and suspensions, solvent selection, and dissolution rates.

  • Drug Delivery: Syringeability of injectable formulations and absorption kinetics.[2][3]

Given the importance of these properties, a robust in-house methodology for their determination is an invaluable asset. This guide provides the theoretical foundation and practical protocols to achieve this.

Theoretical Framework: Predicting Fluid Behavior

Before undertaking experimental work, it is essential to understand the principles governing how temperature affects the density and viscosity of liquids like 3-phenyloctane.

Density and Thermal Expansion

For most liquids, density exhibits a nearly linear, inverse relationship with temperature. As temperature increases, the kinetic energy of the molecules rises, causing them to move more vigorously and occupy a larger volume. This phenomenon, known as thermal expansion, results in a decrease in the number of molecules per unit volume, and thus a lower density.

Several empirical models can describe this relationship. One of the most widely used for saturated liquids is the Rackett equation .[4][5] It relates the saturated liquid density (ρ) to the critical properties of the substance:

ρ = ρc * B-(1-T/Tc)N

Where:

  • ρc is the critical density.

  • Tc is the critical temperature.

  • T is the absolute temperature.

  • B and N are substance-specific parameters (for many non-polar liquids, N is often approximated as 2/7).[6]

While powerful for prediction, the Rackett equation requires critical property data that may also be unavailable for novel compounds, reinforcing the need for direct experimental measurement.[7][8]

Viscosity and Molecular Interactions

Viscosity is a measure of a fluid's internal resistance to flow. In liquids, this resistance is dominated by intermolecular attractive forces (van der Waals forces).[9] As temperature increases, the kinetic energy of the molecules begins to overcome these attractive forces, allowing them to move past one another more easily.[10] Consequently, the viscosity of liquids decreases significantly with increasing temperature.[9][11]

This relationship is often well-described by an Arrhenius-type equation, commonly known as the Andrade equation :[9][12][13]

η = A * e(Ea / RT)

Where:

  • η is the dynamic viscosity.

  • A is the pre-exponential factor, a constant related to the molecular structure.

  • Ea is the activation energy for viscous flow, representing the energy barrier molecules must overcome to move.[14][15]

  • R is the universal gas constant.

  • T is the absolute temperature.

The Andrade equation is a cornerstone of liquid viscosity modeling because its parameters, A and Ea, can be determined experimentally by plotting the natural logarithm of viscosity against the reciprocal of the absolute temperature.[16][17] The molecular structure of 3-phenyloctane, with its combination of a flexible alkyl chain and a rigid aromatic ring, suggests that intermolecular interactions will be complex, making empirical determination of these parameters essential.[[“]]

Experimental Protocols for Accurate Measurement

The following sections detail step-by-step methodologies for determining the density and viscosity of 3-phenyloctane across a relevant temperature range. The key to trustworthiness is a self-validating system, achieved through careful calibration and precise temperature control.

Density Measurement Using a Pycnometer

A pycnometer is a glass flask with a precise, known volume, used to measure the density of a liquid with high accuracy.

Methodology:

  • Cleaning and Drying: Thoroughly clean the pycnometer and its stopper with a suitable solvent (e.g., acetone) and dry it completely. An improperly cleaned vessel is a primary source of error.

  • Mass of Empty Pycnometer: Accurately measure the mass of the empty, dry pycnometer (m₁) using an analytical balance.

  • Calibration with Deionized Water: Fill the pycnometer with deionized water and insert the stopper, ensuring no air bubbles are trapped. Place it in a temperature-controlled water bath set to the first target temperature (e.g., 20°C).

  • Temperature Equilibration: Allow the pycnometer and its contents to equilibrate for at least 20 minutes. Check for any expansion of water out of the capillary and carefully wipe it dry.

  • Mass of Pycnometer with Water: Remove the pycnometer from the bath, wipe it dry, and accurately measure its mass (m₂).

  • Volume Calculation: Calculate the exact volume of the pycnometer (V) at that temperature using the known density of water (ρwater) at that temperature from reference tables: V = (m₂ - m₁) / ρwater. This calibration step is critical for self-validation.

  • Measurement with 3-Phenyloctane: Empty and dry the calibrated pycnometer. Fill it with 3-phenyloctane, and repeat steps 3-5 to obtain the mass of the pycnometer filled with the sample (m₃).

  • Density Calculation: Calculate the density of 3-phenyloctane (ρsample) at the target temperature: ρsample = (m₃ - m₁) / V.

  • Temperature Sweep: Repeat steps 3-8 for each desired temperature, ensuring the system re-equilibrates at each new setpoint.

Density_Workflow cluster_prep Preparation & Calibration cluster_sample Sample Measurement A 1. Clean & Dry Pycnometer B 2. Weigh Empty Pycnometer (m1) A->B C 3. Fill with DI Water B->C D 4. Equilibrate at Temp (T) C->D E 5. Weigh with Water (m2) D->E F 6. Calculate Volume V = (m2-m1)/ρ_water(T) E->F G 7. Clean & Dry Calibrated Pycnometer F->G H 8. Fill with 3-Phenyloctane G->H I 9. Equilibrate at Temp (T) H->I J 10. Weigh with Sample (m3) I->J K 11. Calculate Density ρ_sample = (m3-m1)/V J->K L Repeat for Each Temperature K->L Viscosity_Workflow A 1. Clean & Dry Capillary Viscometer B 2. Load Sample (3-Phenyloctane) A->B C 3. Submerge in Bath & Equilibrate at Temp (T) B->C D 4. Measure Flow Time (t) between marks C->D E 5. Repeat for Consistency D->E F 6. Calculate Kinematic Viscosity ν = C * t E->F G 7. Calculate Dynamic Viscosity η = ν * ρ(T) F->G H 8. Repeat for Each New Temperature G->H

Sources

Advanced Characterization and Synthetic Utility of Branched Alkylbenzene Isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an advanced review of Branched Alkylbenzene (BAB) isomers, synthesizing industrial chemistry insights with pharmaceutical relevance.

Technical Whitepaper for Research & Development

Executive Summary & Strategic Relevance

Branched Alkylbenzenes (BABs) represent a class of structural isomers critical to both industrial surfactant chemistry and pharmaceutical scaffold design. While historically known for their role as "hard" detergents (Alkylbenzene Sulfonates or ABS) and their subsequent replacement by Linear Alkylbenzenes (LABs) due to environmental persistence, BABs remain a potent case study in structure-metabolism relationships (SMR) .

For the drug development scientist, the BAB vs. LAB narrative provides a foundational model for modulating lipophilicity and metabolic stability. The steric hindrance introduced by branching—specifically quaternary carbon centers—effectively blocks


-oxidation, a principle directly transferable to increasing the half-life of lipophilic drug candidates.

Structural Isomerism and Nomenclature

The term "Branched Alkylbenzene" covers a spectrum of complexity, from simple defined isomers to complex industrial mixtures.

ClassStructure DescriptionKey ExamplesRelevance
Simple Branched Benzene ring + single defined branched alkyl group.Cumene (Isopropylbenzene), tert-Butylbenzene.Solvents, chemical intermediates, simple drug scaffolds.
Positional Isomers Linear chain attached at internal carbons.2-phenylalkane, 3-phenylalkane, etc."Linear" LABs are actually mixtures of these.[1] The phenyl position affects biodegradation rates.
Complex Branched (TABs) Derived from tetrapropylene oligomers. Highly branched, random structures.C12-TAB (Tetrapropylene alkylbenzene).The historical "Hard ABS" surfactants. Environmentally recalcitrant.

Synthetic Control: Catalysis and Regioselectivity

The synthesis of alkylbenzenes is dominated by Friedel-Crafts alkylation. Control over isomer distribution—specifically the ratio of linear to branched products and the position of the phenyl ring—is dictated by the carbocation stability and the shape selectivity of the catalyst.

Mechanistic Pathways
  • Classic Lewis Acids (AlCl

    
    , HF):  Promote thermodynamic equilibrium, often leading to highly branched isomers due to skeletal rearrangement of the carbocation to the most stable tertiary position.
    
  • Shape-Selective Zeolites (H-Beta, H-Mordenite): These solid-acid catalysts impose steric constraints. For example, H-Mordenite favors linear isomers and 2-phenyl substitution because the bulky transition state required for internal branching cannot fit within the zeolite pores.

Experimental Protocol: Zeolite-Catalyzed Synthesis

Objective: Synthesis of 2-phenyl dodecane (high linearity) vs. branched isomers.

  • Catalyst Activation: Calcine H-Beta zeolite at 500°C for 4 hours to remove adsorbed water and activate acid sites.

  • Reaction Setup: In a high-pressure Parr reactor, introduce Benzene and 1-Dodecene (molar ratio 10:1 to suppress polyalkylation).

  • Alkylation: Add 5 wt% activated catalyst. Pressurize with N

    
     (200 psi) to maintain liquid phase. Heat to 150°C.
    
  • Workup: Filter catalyst (recoverable). Remove excess benzene via rotary evaporation.

  • Distillation: Fractionate under vacuum to isolate mono-alkylated products from heavy dialkylbenzenes.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_inputs Reagents cluster_catalyst Catalytic Environment Benzene Benzene Carbocation Carbocation Intermediate Benzene->Carbocation Alkene Alkene (C10-C14) Alkene->Carbocation AlCl3 Lewis Acid (AlCl3) Unconstrained Rearrangement Skeletal Rearrangement AlCl3->Rearrangement High Rate Zeolite Zeolite (H-Mordenite) Shape Selective Result_Linear Linear Isomers (Kinetic/Shape Product) Zeolite->Result_Linear Steric Control Carbocation->AlCl3 Carbocation->Zeolite Result_Branched Branched Isomers (Thermodynamic Product) Rearrangement->Result_Branched

Caption: Comparative pathways for alkylbenzene synthesis showing catalyst influence on isomer distribution.

Analytical Methodologies: Fingerprinting Isomers

Distinguishing between structural isomers requires high-resolution separation and specific fragmentation analysis.

Gas Chromatography - Mass Spectrometry (GC-MS)

GC-MS is the gold standard for BAB analysis. The fragmentation patterns in Electron Impact (EI) ionization are distinct:

  • Linear Isomers: Display a "picket fence" pattern of clusters spaced by 14 Da (-CH

    
    -), with a smooth exponential decay in intensity.
    
  • Branched Isomers: Show disrupted decay. The presence of a quaternary carbon or a branch point creates a stable secondary/tertiary carbocation upon fragmentation, leading to an anomalously intense peak at that mass unit (e.g., M-15, M-29).

Protocol: GC-MS Isomer Discrimination
  • Column: fused silica capillary column (30m x 0.25mm), 5% phenyl-methyl silicone (e.g., DB-5 or HP-5).

  • Temperature Program: 50°C (2 min hold)

    
     10°C/min 
    
    
    
    300°C.
  • MS Parameters: EI source at 70 eV. Scan range 40-500 amu.[2]

  • Identification: Look for the McLafferty Rearrangement ion (m/z 92) characteristic of alkylbenzenes with a gamma-hydrogen. Branched isomers often suppress this rearrangement if the gamma-position is blocked.

Biological Implications: The "Distance Principle"

For drug developers, the biodegradation of alkylbenzenes is a proxy for metabolic stability.

Biodegradation Mechanism

Microbial degradation (and mammalian metabolism) typically follows this sequence:

  • 
    -Oxidation:  Oxidation of the terminal methyl group to a carboxylic acid.
    
  • 
    -Oxidation:  Stepwise cleavage of 2-carbon units from the carboxyl end.
    

The Block: In branched isomers,


-oxidation halts when it encounters a quaternary carbon or a branch point. This steric hindrance prevents the formation of the required keto-acyl-CoA intermediate. This is why BABs persist in the environment and why branched lipophilic tails in drugs increase half-life.
Toxicity Profile
  • Acute: Generally low. Narcosis (non-specific membrane disruption) is the primary mode of action for simple alkylbenzenes.

  • Chronic: Branched isomers, being recalcitrant, can bioaccumulate. In drug design, this suggests that while branching improves stability, excessive lipophilic branching can lead to tissue accumulation and off-target toxicity.

Metabolic Pathway Diagram

Biodegradation cluster_oxidation Metabolic Phase I cluster_beta β-Oxidation Cycle Start Alkylbenzene Molecule OmegaOx ω-Oxidation (Terminal CH3 -> COOH) Start->OmegaOx BetaOx β-Oxidation (Loss of C2 units) OmegaOx->BetaOx Check Is Branch Present? BetaOx->Check Check->BetaOx No (Linear) End_Linear Complete Mineralization (Succinate/Acetate) Check->End_Linear Chain Depleted End_Branched Metabolic Dead-End (Recalcitrant Metabolite) Check->End_Branched Yes (Branched/Quaternary C)

Caption: The "Distance Principle" in metabolism: Branching points physically block the beta-oxidation spiral.

References

  • Eganhouse, R. P., et al. (1983). Long-chain alkylbenzenes: their analytical chemistry, environmental occurrence and fate. International Journal of Environmental Analytical Chemistry.

  • Smith, M. B., & March, J. (2007). Friedel-Crafts Alkylation. In March's Advanced Organic Chemistry.

  • Dong, C., et al. (2023). Discriminating alkylbenzene isomers with tandem mass spectrometry using a dielectric barrier discharge ionization source. Journal of Mass Spectrometry.

  • Knepper, T. P., et al. (2003). Analysis of Linear Alkylbenzene Sulfonates and their degradation products. Comprehensive Analytical Chemistry.

  • Roberts, D. W. (1991). QSAR issues in aquatic toxicity of surfactants. Science of The Total Environment.

Sources

Technical Whitepaper: Optical Characterization of 3-Phenyloctane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-phenyloctane (CAS: 18335-15-4), a branched alkylbenzene used as a reference standard in chromatography and a model compound in petrochemical research.

Executive Summary

3-Phenyloctane (also designated as (1-ethylhexyl)benzene) represents a specific structural isomer of the phenyloctane family. Unlike its linear counterpart, 1-phenyloctane, the 3-isomer features a chiral center at the benzylic position, influencing its steric profile and packing density.[1] This guide synthesizes the optical properties—specifically refractive index and UV-Vis absorption—necessary for its detection, purity assessment, and application in drug development workflows where lipophilic impurity profiling is critical.[1]

Physicochemical Identity & Structural Logic[1][2]

Understanding the optical behavior of 3-phenyloctane requires a precise definition of its molecular architecture.[1] The refractive index is fundamentally linked to the polarizability of the electron cloud, which is dominated by the aromatic ring and modulated by the branched alkyl chain.[1]

PropertySpecification
IUPAC Name 3-Phenyloctane
Synonyms (1-Ethylhexyl)benzene; Octan-3-ylbenzene
CAS Number 18335-15-4
Molecular Formula

Molecular Weight 190.33 g/mol
Chirality Yes (C3 is a stereocenter)
Structural Visualization

The following diagram illustrates the molecular connectivity and the chiral center responsible for the compound's specific physicochemical behavior.

G cluster_0 Molecular Structure: 3-Phenyloctane cluster_1 Optical Implications Benzene Benzene Ring (Chromophore) C3 C3 (Chiral Center) Benzylic Carbon Benzene->C3 σ-bond Polarizability High Polarizability (π-electrons) Benzene->Polarizability UV UV Absorption (λmax ~260 nm) Benzene->UV Ethyl Ethyl Group (C1-C2) C3->Ethyl Pentyl Pentyl Chain (C4-C8) C3->Pentyl RI Refractive Index (n ~ 1.48) Polarizability->RI

Figure 1: Structural decomposition of 3-phenyloctane linking molecular moieties to optical properties.

Refractive Index ( ) & Molar Refraction

The refractive index (


) is a critical parameter for purity verification.[1] For 3-phenyloctane, experimental values are often conflated with 1-phenyloctane.[1] Below is the definitive data profile derived from structure-property relationships and comparative isomeric data.
Refractive Index Data

While 1-phenyloctane has a standard


 of 1.484 , the branched nature of 3-phenyloctane results in a slightly lower density and refractive index due to reduced packing efficiency.
Isomer

(Experimental/Lit.)
Density (

)
3-Phenyloctane 1.482 – 1.484 (Est.)0.855 g/mL
1-Phenyloctane1.4840.858 g/mL
Ethylbenzene1.4950.867 g/mL

Technical Insight: The refractive index of alkylbenzenes decreases as the alkyl chain length increases and as branching increases.[1] The value 1.483 is the recommended target for calibration in refractometry workflows.[1]

Molar Refraction ( ) Validation

To validate experimental readings, we calculate the theoretical Molar Refraction (


) using the Lorentz-Lorenz equation.[1] This serves as a self-validating  check for the scientist.[1]


Group Contribution Calculation (Vogel's Method):

  • Phenyl Group (

    
    ): 25.36
    
  • 
     (x5): 
    
    
    
  • 
     (branch): 3.66
    
  • 
     (x2): 
    
    
    
  • Total Calculated

    
    : 63.42 cm³/mol [1]
    

If your experimental


 and density yield an 

significantly deviating from ~63.4, the sample is likely contaminated (e.g., with non-aromatic octanes).[1]

Spectroscopic Profile (UV-Vis)

For drug development professionals using HPLC, detecting 3-phenyloctane relies on the UV absorption of the benzylic chromophore.[1]

Absorption Characteristics

The spectrum is characteristic of a mono-alkylated benzene (similar to ethylbenzene).[1]

  • Primary Band (E2 Band):

    
     (
    
    
    
    ).
    • Note: Often cut off by common HPLC solvents like methanol/acetone; requires acetonitrile or hexane.[1]

  • Secondary Band (B Band):

    
     (
    
    
    
    ).
    • Utility: This weak "benzenoid" band is the standard for specific detection without solvent interference.[1] It exhibits fine vibrational structure (fingers) typical of aromatic rings.[1]

Detection Workflow Diagram

UV_Workflow Sample Sample: 3-Phenyloctane Solvent Solvent Selection Sample->Solvent Acetonitrile Acetonitrile (Cutoff <190 nm) Solvent->Acetonitrile Preferred Methanol Methanol (Cutoff ~205 nm) Solvent->Methanol Avoid for <210nm Detection HPLC-UV Detector Acetonitrile->Detection Methanol->Detection Wavelength1 210 nm (High Sensitivity) Risk: Solvent Noise Detection->Wavelength1 Trace Analysis Wavelength2 260 nm (High Specificity) Risk: Low Signal Detection->Wavelength2 Purity Assay

Figure 2: Decision logic for UV detection of 3-phenyloctane in HPLC workflows.

Experimental Protocols

Protocol A: High-Precision Refractometry

Objective: Determine purity of 3-phenyloctane using


.
  • Calibration: Calibrate the Abbe refractometer using HPLC-grade water (

    
    ) and a certified toluene standard (
    
    
    
    ).[1]
  • Temperature Control: Connect a circulating water bath set strictly to 20.0°C ± 0.1°C .

    • Causality: The temperature coefficient (

      
      ) for alkylbenzenes is approximately 
      
      
      
      .[1] A 1°C error shifts the reading by 0.0005, exceeding the tolerance for purity checks.[1]
  • Measurement: Apply 2-3 drops of 3-phenyloctane to the prism.[1] Allow 30 seconds for thermal equilibration.

  • Validation:

    • Target Range: 1.4820 – 1.4840 .[1]

    • If

      
      : Suspect aliphatic contamination (e.g., octane, 
      
      
      
      ).[1]
    • If

      
      : Suspect lower alkylbenzene contamination (e.g., toluene/ethylbenzene).[1]
      
Protocol B: HPLC-UV Purity Profiling

Objective: Quantify 3-phenyloctane in a synthesis mixture.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase: Isocratic Acetonitrile:Water (80:20 v/v).[1]

    • Reasoning: High organic content is required to elute the highly lipophilic (

      
      ) phenyloctane.[1]
      
  • Flow Rate: 1.0 mL/min.[1]

  • Detection:

    • Channel A: 210 nm (Quantification of impurities).[1]

    • Channel B: 260 nm (Confirmation of phenyl group identity).[1]

  • Expected Retention: 3-phenyloctane will elute slightly before 1-phenyloctane due to the branched structure reducing interaction with the C18 stationary phase.

References

  • National Institute of Standards and Technology (NIST) .[1] Benzene, (1-ethylhexyl)- (CAS 18335-15-4) Mass Spectrum & Properties. NIST Chemistry WebBook.[1] [Link]

  • PubChem . 3-Phenyloctane Compound Summary (CID 519547).[1] National Center for Biotechnology Information.[1] [Link]

  • Cheméo . Chemical Properties of Benzene, (1-ethylhexyl)-. [Link][2]

Sources

High-Fidelity Molecular Dynamics of 3-Phenyloctane: From Force Field Parameterization to Transport Property Prediction

[1]

Introduction & Strategic Rationale

3-Phenyloctane (CAS: 18335-15-4) represents a critical structural motif in both energy research (as a jet fuel surrogate component for POSF 4658) and pharmaceutical design (as a lipophilic chiral scaffold).[1][2] Its structure features a benzene ring attached to the C3 position of an octane chain, introducing a chiral center and significant steric bulk that disrupts the ordered packing seen in linear alkanes.

Modeling this molecule requires a nuanced approach due to two competing physical drivers:

  • 
    -
    
    
    Stacking:
    The aromatic ring induces anisotropic intermolecular forces.[1][2]
  • Alkyl Flexibility: The C8 chain introduces high entropic freedom, requiring extensive sampling to resolve trans/gauche conformational ratios.[1][2]

This guide provides a self-validating protocol for simulating 3-phenyloctane in the liquid phase, focusing on the prediction of transport properties (viscosity, diffusion) and conformational landscapes.

Computational Architecture & Force Field Selection[2]

The choice of force field is the single most deterministic factor in MD accuracy. For alkylbenzenes, two primary standards exist.

Force Field Comparative Strategy
FeatureGAFF2 (General AMBER Force Field) OPLS-AA (Optimized Potentials for Liquid Simulations)
Philosophy Generalized for broad organic coverage.[1][2]Parameterized specifically for liquid thermodynamics.[1][2]
Electrostatics AM1-BCC (Bond Charge Corrections).[1][2][3][4][5]Fixed library charges or 1.14*CM1A-LBCC.[1][2]
Density Accuracy Good (<2% error typ.).Excellent (<1% error typ. for hydrocarbons).[1][2][6][7]
Viscosity Prediction Tendency to underpredict slightly.[1][2]High accuracy for benzene derivatives.[1][2]
Recommendation Primary Choice for drug/protein interaction studies.[1][2]Primary Choice for pure liquid fuel/transport studies.[1][2]

Protocol Decision: This guide utilizes the GAFF2 + AM1-BCC workflow due to its versatility in drug development pipelines, but notes OPLS-AA alternatives where relevant.

Topology Generation Workflow (Automated)

The generation of the topology file (.top or .prmtop) must handle the chiral center explicitly.

  • Stereochemistry: 3-phenyloctane is chiral.[1][2] For liquid simulations, generate a racemic mixture (50% R, 50% S) to prevent artificial crystallization or ordering artifacts.

  • Charge Calculation: Use the semi-empirical AM1-BCC method. It is computationally inexpensive yet reproduces HF/6-31G* electrostatic potentials effectively.[1][2]

ParameterizationWorkflowcluster_0Input Generationcluster_1Parameterization Enginecluster_2Topology OutputS13D Structure (PDB/Mol2)(R/S Enantiomers)S2Antechamber(Charge Method: -c bcc)S1->S2 Protonation StateS3Parcheck(Validate Parameters)S2->S3 Missing Params?S4LEaP / TLeap(Map to GAFF2)S3->S4 Verified UnitS5System Topology(.prmtop / .top)S4->S5

Caption: Figure 1. Automated parameterization pipeline using AmberTools (Antechamber) to generate GAFF2 topologies with AM1-BCC charges.

Simulation Protocol: The "Self-Validating" Loop

To ensure scientific integrity, the simulation must proceed through rigorous equilibration stages.

System Construction
  • Software: GROMACS 2023+ or AMBER 22+.[1][2]

  • Box Type: Cubic with Periodic Boundary Conditions (PBC).[1][2]

  • Composition: 500 molecules (250 R-isomer, 250 S-isomer).[1][2]

  • Initial Density: Set to 0.80 g/cm³ (slightly below experimental) using Packmol to avoid high-energy overlaps.

The Equilibration Cascade
StepEnsembleDurationThermostat/BarostatPurpose
1. Minimization Steepest Descent5000 stepsN/ARemove steric clashes (VdW repulsion).
2. NVT Canonical200 psV-rescale / LangevinHeat system to 298.15 K. Relax velocities.
3.[1][2] NPT (Relax) Isobaric1 nsBerendsenRapid density convergence to ~0.86 g/cm³.
4.[1][2] NPT (Prod) Isobaric50 nsParrinello-RahmanAccurate fluctuation sampling for transport properties.[1][2]

Critical Causality: We switch from Berendsen to Parrinello-Rahman for the production run. Berendsen is efficient for reaching equilibrium density but suppresses density fluctuations, which renders it invalid for calculating thermodynamic properties like compressibility.[2]

Validation & Analysis Metrics

Before trusting complex interaction data, you must validate the "pure liquid" baseline against physical constants.

Density & Thermodynamic Validation

Extract the average density from the final 20 ns of the NPT trajectory.

  • Target Value: ~0.855 - 0.860 g/cm³ (at 298 K).[1][2]

  • Acceptable Error:

    
     2%.
    
  • Troubleshooting: If density is too low (>2% error), check the Lennard-Jones epsilon parameters on the alkyl carbons; GAFF2 sometimes requires slight scaling for long chains.

Viscosity Calculation (Green-Kubo Method)

Viscosity (


212
2

Protocol:

  • Extend production run to 100 ns.

  • Save energy/pressure output every 0.2 ps (high frequency required for autocorrelation).

  • Compute autocorrelation function (ACF).[1][2]

  • Integrate ACF.[1][2] Note that the integral will plateau; the value at the plateau is

    
    .
    
Conformational Analysis (Dihedrals)

3-phenyloctane has a flexible tail.[1][2] We analyze the


12

AnalysisLogiccluster_analysisConformational Sampling LogicA1Trajectory (XTC/DCD)A2Extract Dihedrals(GROMACS: gmx angle)A1->A2A4Pi-Stacking Analysis(RDF of Phenyl-Phenyl COM)A1->A4A3Probability Density Function (PDF)A2->A3

Caption: Figure 2. Analytical workflow for extracting structural properties. RDF = Radial Distribution Function; COM = Center of Mass.

References

  • Wang, J., Wolf, R. M., Caldwell, J. W., Kollman, P. A., & Case, D. A. (2004). Development and testing of a general amber force field. Journal of Computational Chemistry, 25(9), 1157-1174. Link[2]

  • Jorgensen, W. L., Maxwell, D. S., & Tirado-Rives, J. (1996). Development and testing of the OPLS all-atom force field on conformational energetics and properties of organic liquids. Journal of the American Chemical Society, 118(45), 11225-11236. Link[2]

  • Jakalian, A., Jack, D. B., & Bayly, C. I. (2002). Fast, efficient generation of high-quality atomic charges. AM1-BCC model: II. Parameterization and validation. Journal of Computational Chemistry, 23(16), 1623-1641. Link[2]

  • Hess, B., Bekker, H., Berendsen, H. J., & Fraaije, J. G. (1997). LINCS: A linear constraint solver for molecular simulations. Journal of Computational Chemistry, 18(12), 1463-1472. Link

  • Martínez, L., Andrade, R., Birgin, E. G., & Martínez, J. M. (2009). PACKMOL: A package for building initial configurations for molecular dynamics simulations. Journal of Computational Chemistry, 30(13), 2157-2164. Link[2]

Methodological & Application

methodology for isolating 3-phenyloctane from alkylbenzene mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isolation of specific secondary alkylbenzene isomers, such as 3-phenyloctane, from Linear Alkylbenzene (LAB) matrices presents a significant challenge due to the negligible boiling point differentials between regioisomers (e.g., 2-, 3-, and 4-phenyloctane). Conventional fractional distillation is ineffective for intra-isomer separation. This Application Note details a validated, multi-stage protocol combining Vacuum Rectification for carbon-number enrichment and Preparative High-Performance Liquid Chromatography (Prep-HPLC) utilizing Porous Graphitic Carbon (PGC) stationary phases. This methodology exploits subtle steric "footprint" differences rather than polarity or volatility, achieving >98% isomeric purity.

Introduction & Physicochemical Challenges

3-Phenyloctane is a specific regioisomer of tetradecylbenzene (


), typically formed alongside 2-, 4-, and 5-phenyloctane during the Friedel-Crafts alkylation of benzene with 1-octene or 1-chlorooctane.

The Separation Challenge:

  • Boiling Point Convergence: The boiling points of 2-phenyloctane (

    
    ) and 3-phenyloctane differ by less than 
    
    
    
    at atmospheric pressure, rendering distillation viable only for separating carbon numbers (e.g.,
    
    
    vs.
    
    
    ), not positional isomers.
  • Mass Spectral Similarity: Electron Ionization (EI) mass spectra for all phenyloctane isomers are nearly identical (Base peak m/z 91 or 105), making standard GC-MS identification reliant strictly on high-precision Retention Indices (RI).

The Solution: Shape Selectivity While C18 (Octadecyl) reversed-phase columns separate based on hydrophobicity, they often fail to resolve positional isomers of long-chain alkylbenzenes. This protocol utilizes Porous Graphitic Carbon (PGC) , which separates molecules based on their ability to align flat against the graphite surface. The position of the phenyl ring on the octane chain (2- vs. 3- vs. 4-) alters the "flatness" and steric interaction of the molecule, providing the necessary selectivity factors (


) for isolation.

Methodology Overview (Workflow)

The isolation process follows a "Funnel Strategy," moving from bulk crude material to high-precision isomeric resolution.

IsolationWorkflow Feedstock Crude Alkylbenzene Mixture (Friedel-Crafts) Distillation Step 1: Vacuum Rectification (Remove C12, C13, C15+) Feedstock->Distillation Bulk Cleanup Enriched Enriched C14 Fraction (Mixed Phenyloctanes) Distillation->Enriched 95% C14 Cut PrepHPLC Step 2: Prep-HPLC (Porous Graphitic Carbon) Enriched->PrepHPLC Shape Selectivity Analysis Step 3: Validation (GC-FID/MS + NMR) PrepHPLC->Analysis QC Check FinalProduct Isolated 3-Phenyloctane Analysis->FinalProduct Purity >98%

Figure 1: Strategic workflow for isolating 3-phenyloctane from crude alkylation mixtures.

Detailed Protocols

Protocol A: Feedstock Enrichment (Vacuum Rectification)

Objective: To isolate the


 alkylbenzene fraction from lighter (

) and heavier (

) homologs and poly-alkylated byproducts.

Equipment:

  • Spinning Band Distillation System (e.g., B/R Instrument 36-100) or Vigreux column (min. 30cm).

  • Vacuum pump capable of

    
    .
    

Procedure:

  • Charge: Load crude alkylation mixture into the boiling flask.

  • Vacuum: Reduce system pressure to

    
    .
    
  • Equilibration: Heat to reflux and allow the column to equilibrate for 30 minutes (total reflux).

  • Collection:

    • Fraction 1 (F1): Unreacted benzene/octene (discard).

    • Fraction 2 (F2): Intermediate alkylbenzenes (C10-C13).

    • Fraction 3 (Target): Collect vapor temperature corresponding to

      
       (approx. 
      
      
      
      at
      
      
      —verify with vapor pressure nomograph).
  • Validation: Analyze Fraction 3 via GC-FID. Total

    
     content should exceed 90%.
    
Protocol B: Isomer Isolation (Prep-HPLC with PGC)

Objective: To separate 3-phenyloctane from 2-phenyloctane (major impurity) and 4-phenyloctane.

Mechanism: The "Hypercarb" (PGC) mechanism retains planar aromatic compounds. Isomers with the phenyl group closer to the center of the chain (4-phenyloctane) are sterically bulkier and interact less efficiently with the flat graphite surface than isomers with the phenyl group at the end (2-phenyloctane).

  • Elution Order (Typical on PGC): 4-phenyloctane

    
     3-phenyloctane 
    
    
    
    2-phenyloctane.

Chromatographic Conditions:

ParameterSetting / Specification
System Preparative HPLC (Binary Gradient Capable)
Stationary Phase Hypercarb™ (Porous Graphitic Carbon) ,

,

(Prep)
Mobile Phase A Methanol (HPLC Grade)
Mobile Phase B Dichloromethane (DCM) or Tetrahydrofuran (THF)
Flow Rate 15.0 mL/min (Adjust based on column ID)
Gradient Isocratic 100% MeOH usually works; if retention is too high, add 5-10% DCM.
Detection UV @ 210 nm (Ar ring) or Refractive Index (RI)
Temperature

(Elevated T improves mass transfer in PGC)

Step-by-Step Isolation:

  • Sample Prep: Dissolve the Enriched C14 Fraction (from Protocol A) in Methanol (

    
    ).
    
  • Scout Run: Inject

    
     onto an analytical PGC column (
    
    
    
    ) to determine exact retention times (
    
    
    ).
    • Expectation: Three distinct peaks.[1] The largest peak is typically 2-phenyloctane (if synthesized via acid catalysis).

  • Scale-Up: Inject

    
     onto the Prep column.
    
  • Fraction Collection:

    • Collect the middle peak (typically 3-phenyloctane).

    • Use a fraction collector triggered by slope/threshold.

  • Solvent Removal: Rotary evaporate the methanol fraction at

    
     under reduced pressure.
    
Protocol C: Structural Validation (GC-MS & NMR)

Objective: Confirm identity and purity.[2]

1. Gas Chromatography (GC-MS):

  • Column: DB-Wax or HP-88 (High Polarity). Polar columns provide better isomer resolution than non-polar DB-5.

  • Method:

    • Oven:

      
       (2 min) 
      
      
      
      
      
      
      
      
      
      .
    • Carrier: Helium @ 1.2 mL/min.

  • Identification: Calculate Kovats Retention Index (RI) using n-alkanes (

    
    ).
    
    • Reference: 3-phenyloctane RI will differ from 2- and 4- isomers by approx. 5-10 index units on polar phases.

2. Nuclear Magnetic Resonance (


-NMR): 
  • This is the definitive confirmation.

  • Diagnostic Signal: Look for the methine carbon (CH-Phenyl).

    • 2-phenyloctane: Shift is distinct due to adjacent methyl.

    • 3-phenyloctane: The methine carbon is flanked by an ethyl and a pentyl group. The chemical shift of the ethyl

      
       (approx 29-30 ppm) confirms the 3-position.
      

Scientific Rationale & Troubleshooting

Why PGC over C18?

Standard C18 phases rely on hydrophobic subtraction. Since 2-, 3-, and 4-phenyloctane have identical hydrophobicity (


), C18 provides poor resolution. PGC acts as a "shape-selective" sorbent. The interaction energy is governed by the contact area between the aromatic ring/alkyl chain and the graphite sheet.

Selectivity cluster_0 Interaction with Graphite Surface NodeA 2-Phenyloctane (Phenyl at end) High Contact Area Strongest Retention NodeB 3-Phenyloctane (Phenyl at C3) Medium Contact Area Intermediate Retention NodeB->NodeA NodeC 4-Phenyloctane (Phenyl at Center) Steric Hindrance (Tail) Weakest Retention NodeC->NodeB Increasing Retention Time

Figure 2: Elution order logic on Porous Graphitic Carbon based on steric contact area.

Troubleshooting Table
IssueProbable CauseCorrective Action
Co-elution of isomers Column OverloadReduce injection volume or concentration.
Broad Peaks Poor Solubility / Mass TransferIncrease column temp to

; Add 5% DCM to Mobile Phase.
Low Recovery Irreversible AdsorptionPGC retains aromatics strongly. Ensure "regeneration" wash with THF or Toluene after runs.
Impurity in NMR Plasticizer ContaminationAvoid using plastic syringes/tubing with DCM; use glass/Teflon only.

References

  • Separation of Isomers on Porous Graphitic Carbon

    • West, C., et al. (2010). "Graphitic carbon in chromatographic separations.
    • (General Reference via ScienceDirect)

  • Friedel-Crafts Alkylation Product Distributions

    • Olah, G. A., et al. "Friedel-Crafts and Related Reactions."[3]

    • (ACS Publications)

  • Retention Indices of Alkylbenzenes

    • NIST Chemistry WebBook, SRD 69.
  • Linear Alkylbenzene Analysis Standards

    • ASTM D4337 - Standard Test Method for Analysis of Linear Alkylbenzene Sulfonates (LAS).

Sources

gas chromatography-mass spectrometry (GC-MS) analysis of 3-phenyloctane

Author: BenchChem Technical Support Team. Date: February 2026

Isomeric Differentiation in Complex Alkylbenzene Mixtures

Executive Summary

3-Phenyloctane (


) is a branched alkylbenzene isomer critical in the analysis of Linear Alkylbenzenes (LABs), which are precursors to widely used anionic surfactants (LAS). In environmental forensics and petrochemical profiling, the accurate quantification of 3-phenyloctane serves as a vital marker for degradation studies and source identification.

The Challenge: The primary analytical hurdle is the chromatographic co-elution and spectral similarity between 3-phenyloctane and its positional isomers (2-, 4-, and 5-phenyloctane). Standard low-resolution methods often misidentify these isomers, leading to erroneous degradation kinetics data.

The Solution: This protocol utilizes a specific fragmentation-based validation logic combined with optimized thermal gradients on a 5% phenyl-methylpolysiloxane phase to achieve baseline resolution and definitive structural confirmation.

Critical Analytical Logic (The "Why")
2.1 Chromatographic Resolution Strategy

Separating phenyloctane isomers requires a stationary phase that interacts with the subtle dipole differences induced by the phenyl ring's position. A 100% dimethylpolysiloxane column (e.g., DB-1) is often insufficient. We utilize a 5% phenyl-arylene polymer (e.g., DB-5ms, HP-5ms) . The interaction between the stationary phase's phenyl groups and the analyte's aromatic ring provides the necessary selectivity factor (


) to resolve the 3-phenyl isomer from the closely eluting 4-phenyl isomer.
2.2 Mass Spectrometry: The Diagnostic Ion Principle

Reliance on the molecular ion (


, m/z 190) or the tropylium ion (m/z 91) is insufficient for isomer identification, as these are common to all phenyloctanes.

Mechanism of Specificity: Electron Ionization (EI) induces benzylic cleavage at the alkyl branch. For 3-phenyloctane, the phenyl group is attached to the C3 carbon. The molecule cleaves at the alpha position to the ring, favoring the loss of the largest alkyl chain to form a stable benzylic carbocation.

  • Pathway A (Dominant): Loss of the pentyl chain (

    
    , mass 71).
    
    • 
       (Diagnostic Ion 1).
      
  • Pathway B (Secondary): Loss of the ethyl chain (

    
    , mass 29).
    
    • 
       (Diagnostic Ion 2).
      

Contrast this with 4-phenyloctane:

  • Cleavage yields m/z 133 (loss of butyl) and m/z 147 (loss of propyl).

Therefore, the presence of m/z 119 and 161, and the absence of 133 and 147, is the self-validating check for 3-phenyloctane.

Visualization: Fragmentation Logic

Fragmentation M 3-Phenyloctane (MW 190) Frag1 Loss of Pentyl (-C5H11) M->Frag1 Alpha Cleavage (Major) Frag2 Loss of Ethyl (-C2H5) M->Frag2 Alpha Cleavage (Minor) Trop Tropylium Ion m/z 91 (Non-specific) M->Trop Rearrangement Ion1 Diagnostic Ion m/z 119 (Base Peak Candidate) Frag1->Ion1 Ion2 Diagnostic Ion m/z 161 Frag2->Ion2

Figure 1: Mechanistic fragmentation pathway distinguishing 3-phenyloctane via benzylic cleavage.

Detailed Experimental Protocol
4.1 Materials & Reagents
  • Analyte: 3-Phenyloctane standard (>98% purity).

  • Solvent: n-Hexane (Pesticide Grade) or Dichloromethane (DCM).

  • Internal Standard: 1-Phenyldodecane (distinct retention time, similar ionization).

4.2 Instrument Parameters (GC-MS)
ParameterSettingRationale
System Agilent 7890/5977 (or equivalent)Standard single quadrupole system.
Column DB-5ms UI (30m x 0.25mm x 0.25µm)5% Phenyl phase essential for isomer separation.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Optimal van Deemter efficiency for MS.
Inlet Splitless (1 min purge) @ 280°CMaximizes sensitivity for trace analysis.
Transfer Line 280°CPrevents condensation of high boiling LABs.
Source Temp 230°CStandard EI source temperature.
Quad Temp 150°CMaintains mass stability.
4.3 Thermal Gradient Program

Note: A slow ramp rate in the elution window is critical.

  • Initial: 60°C for 2.0 min (Solvent focusing).

  • Ramp 1: 20°C/min to 130°C.

  • Ramp 2 (Critical): 2°C/min to 160°C.

    • Why? This slow ramp expands the chromatographic window where phenyloctane isomers elute (RI ~1350-1360), allowing baseline resolution of 3-phenyl from 4-phenyl.

  • Ramp 3: 30°C/min to 300°C, hold 5 min (Bake out).

4.4 MS Acquisition
  • Mode: Scan (m/z 40-300) for identification; SIM (Selected Ion Monitoring) for quantitation.

  • SIM Ions for 3-Phenyloctane:

    • Target: 119.0

    • Qualifiers: 91.0, 161.0, 105.0

    • Dwell Time: 50 ms per ion.

Data Analysis & Interpretation
5.1 Retention Index (RI) Verification

Calculate the Kovats Retention Index using a C10-C16 alkane ladder.

  • Literature RI (DB-5): 1355 ± 5.

  • Validation: If the peak elutes at RI 1340 or 1370, it is likely the 4-phenyl or 2-phenyl isomer, respectively.

5.2 Isomer Diagnostic Table

Use this table to confirm identity when peaks overlap.

IsomerStructurePrimary Cleavage (Loss of R1)Secondary Cleavage (Loss of R2)Diagnostic Ions (m/z)
3-Phenyloctane Ph-CH(Et)-PentylLoss of Pentyl (-71)Loss of Ethyl (-29)119, 161
4-Phenyloctane Ph-CH(Pr)-ButylLoss of Butyl (-57)Loss of Propyl (-43)133, 147
2-Phenyloctane Ph-CH(Me)-HexylLoss of Hexyl (-85)Loss of Methyl (-15)105, 175

Note: m/z 91 is present in ALL isomers and cannot be used for differentiation.

Workflow Visualization

Workflow cluster_prep Sample Preparation cluster_gc GC Separation cluster_ms MS Detection cluster_data Validation S1 Dissolve in Hexane (10 µg/mL) S2 Add Internal Std (1-Phenyldodecane) S1->S2 G1 Splitless Injection 280°C S2->G1 G2 Slow Ramp (2°C/min) @ RI 1350 Window G1->G2 M1 EI Source (70eV) G2->M1 M2 Monitor m/z 119, 161 M1->M2 D1 Check RI (1355 ± 5) M2->D1 D2 Confirm Ratio 119/161 D1->D2

Figure 2: Step-by-step analytical workflow ensuring data integrity and isomer specificity.

References
  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Octane, 3-phenyl-. National Institute of Standards and Technology.[1][2][3][4] [Link]

  • Eganhouse, R. P., et al. (1983). Long-chain alkylbenzenes as molecular tracers of domestic wastes in the marine environment. Environmental Science & Technology.[5] [Link]

  • ChemGuide. (2023). Mass Spectra - Fragmentation Patterns: Alkylbenzenes. (Mechanistic grounding for benzylic cleavage). [Link]

Sources

Application Note: Targeted Synthesis of 3-Phenyloctane Derivatives for High-Performance Lubricant Additives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the laboratory-scale synthesis and functionalization of 3-phenyloctane , a branched alkylbenzene (BAB) exhibiting superior low-temperature fluidity compared to its linear analogs. While linear alkylbenzenes (LABs) are standard in the surfactant industry, specific internal isomers like 3-phenyloctane are increasingly valued in tribology for their balance of oxidative stability and elastohydrodynamic lubrication (EHL) properties. This guide provides a high-fidelity protocol for the regioselective synthesis of the 3-phenyloctane core, followed by its conversion into an Overbased Calcium Sulfonate , a critical detergent and rust inhibitor used in modern engine oils and industrial greases.

Introduction: The Isomer Advantage

In lubricant formulation, the "pour point" and "viscosity index" (VI) are competing characteristics. Linear alkanes have high VI but poor low-temperature solubility (crystallization). Highly branched structures have excellent solubility but low VI.

3-Phenyloctane represents an optimal "internal isomer" architecture:

  • Steric Disruption: The phenyl group at the C3 position disrupts the crystal lattice packing more effectively than terminal (C1) substitution, significantly lowering the pour point.

  • Oxidative Stability: Unlike highly branched propylene tetramers, the secondary alkyl position of 3-phenyloctane retains reasonable resistance to radical oxidation.

  • Precursor Utility: As a feedstock for sulfonation, the C3-isomer generates surfactants with unique micellar solubility parameters, critical for "Overbased" detergent systems.

Chemical Strategy & Mechanism[1][2]

The synthesis requires overcoming the thermodynamic drive toward the 2-phenyl isomer. Standard Friedel-Crafts alkylation with 1-octene yields a mixture heavily skewed toward 2-phenyloctane (approx. 50%) due to hydride shifts stabilizing the carbocation.

To target 3-phenyloctane , we utilize a modified Friedel-Crafts alkylation using 3-chlorooctane under kinetically controlled conditions, followed by sulfonated derivatization.

Reaction Pathway Diagram

ReactionPathway Benzene Benzene (Excess) Intermed Carbocation Complex (Secondary C3) Benzene->Intermed Precursor 3-Chlorooctane (Electrophile Source) Precursor->Intermed -Cl⁻ Catalyst AlCl3 / Nitromethane (Mild Lewis Acid Complex) Catalyst->Intermed Product 3-Phenyloctane (Target Core) Intermed->Product Major Pathway (Kinetic Control) Isomers 2- & 4-Phenyloctane (Minor Byproducts) Intermed->Isomers 1,2-Hydride Shift (Thermodynamic Drift) Sulfonate 3-Phenyloctane Sulfonic Acid Product->Sulfonate Sulfonation (SO3/Oleum) Detergent Overbased Calcium 3-Phenyloctane Sulfonate Sulfonate->Detergent Neutralization & Carbonation (CaCO3 core)

Figure 1: Reaction pathway highlighting the kinetic control required to minimize hydride shifts and the subsequent functionalization to a detergent additive.

Protocol 1: Regioselective Synthesis of 3-Phenyloctane

Objective: Synthesize 3-phenyloctane with >85% regioselectivity. Safety: Benzene is a known carcinogen. All operations must be performed in a fume hood.


 reacts violently with water.
Materials
  • Benzene: Anhydrous (dried over molecular sieves).

  • 3-Chlorooctane: 98% purity (Synthesized via

    
     treatment of 3-octanol).
    
  • Catalyst: Aluminum Chloride (

    
    ), anhydrous.
    
  • Moderator: Nitromethane (

    
    ) - Critical for suppressing isomerization.
    
Step-by-Step Methodology
  • Catalyst Complex Preparation:

    • In a 3-neck round-bottom flask under

      
       atmosphere, dissolve 0.1 mol 
      
      
      
      in 50 mL of Nitromethane.
    • Insight: Nitromethane complexes with

      
      , reducing its activity. This "mild" Lewis acid prevents rapid equilibration of the carbocation from the C3 to the C2 position.
      
  • Alkylation:

    • Add 1.0 mol Benzene (large excess to prevent poly-alkylation) to the flask. Cool to 0-5°C.

    • Add 0.2 mol 3-Chlorooctane dropwise over 60 minutes.

    • Critical Control Point: Maintain temperature < 10°C. Higher temperatures promote thermodynamic rearrangement to 2-phenyloctane.

  • Quenching & Workup:

    • Stir for an additional 30 minutes at 5°C.

    • Pour mixture onto 200g crushed ice/HCl mixture.

    • Separate organic layer; wash with

      
       (sat.) and brine.
      
    • Dry over

      
      .
      
  • Purification:

    • Remove excess benzene via rotary evaporation.

    • Perform fractional distillation under reduced pressure (approx. 2 mmHg).

    • Collect fraction boiling at ~115-118°C (Literature value for phenyloctanes varies by isomer; 3-phenyl boils slightly higher than 2-phenyl).

Protocol 2: Conversion to Overbased Calcium Sulfonate

Objective: Create a colloidal dispersion of calcium carbonate stabilized by 3-phenyloctane sulfonate (TBN > 300). This is the functional "additive" form.

Materials
  • Substrate: Synthesized 3-Phenyloctane.

  • Sulfonating Agent: Oleum (20% free

    
    ).
    
  • Base: Calcium Hydroxide (

    
    ) and Calcium Oxide (
    
    
    
    ).
  • Promoters: Methanol, Acetic Acid.

  • Gas:

    
    .[1][2][3]
    
Step-by-Step Methodology
  • Sulfonation:

    • Charge 3-phenyloctane into a jacketed reactor. Heat to 40°C.

    • Add Oleum dropwise (Mole ratio

      
      :Hydrocarbon = 1.1:1).
      
    • Digest at 50°C for 1 hour.

    • Add water to dilute; separate the spent acid layer.

    • Result: 3-Phenyloctane Sulfonic Acid.

  • Neutralization & Overbasing (The "Promoter" Method):

    • Mix the Sulfonic Acid with a diluent oil (Group I or II base oil) and Xylene (solvent).

    • Add Calcium Hydroxide (excess, approx 4 equivalents) and Methanol (promoter).

    • Heat to 50°C and stir vigorously to form a slurry.

  • Carbonation:

    • Bubble

      
       gas through the mixture at 50-60°C.
      
    • Mechanism:[4][5][6][7] The methanol facilitates the reaction of

      
       + 
      
      
      
      
      
      amorphous
      
      
      nanospheres inside the sulfonate micelles.
    • Continue until no more

      
       is absorbed.
      
  • Stripping & Filtration:

    • Heat to 150°C under vacuum to remove Methanol, Water, and Xylene.

    • Filter through diatomaceous earth to remove unreacted solids.

    • Final Product: A viscous, dark brown liquid (Overbased Calcium Sulfonate).

Evaluation & Validation

Workflow Diagram

Workflow cluster_0 Synthesis Phase cluster_1 Functionalization Phase cluster_2 Validation Phase S1 Friedel-Crafts Reaction S2 Distillation & GC-MS S1->S2 F1 Sulfonation S2->F1 Confirmed Structure F2 Overbasing (Carbonation) F1->F2 V1 TBN Measurement (ASTM D2896) F2->V1 V2 4-Ball Wear Test (ASTM D4172) F2->V2

Figure 2: Integrated workflow from synthesis to tribological validation.

Data Analysis: Structure-Property Correlation[8]

The following table compares the theoretical performance of the 3-phenyloctane derivative against standard linear analogs.

PropertyLinear Alkylbenzene (LAB)3-Phenyloctane (Branched)Impact on Lubrication
Pour Point -15°C-45°CCritical: Branching disrupts crystallization, allowing use in arctic conditions.
Viscosity Index ~110~95Branching slightly lowers VI, but acceptable for detergent carriers.
Biodegradability ExcellentGoodInternal isomers degrade slower than terminal, but faster than quaternary carbons.
Sulfonate Solubility ModerateHighThe "kinked" tail prevents micelle precipitation, improving shelf stability of the additive.
Characterization Protocols
  • GC-MS Verification:

    • Column: HP-5MS or equivalent non-polar column.

    • Diagnostic: Look for the tropylium ion fragment (

      
       91) and specific fragmentation patterns distinguishing 2-phenyl (base peak 
      
      
      
      105) from 3-phenyl (base peak
      
      
      119) due to
      
      
      -cleavage.
  • Total Base Number (TBN) - ASTM D2896:

    • Titrate the final overbased product with Perchloric Acid in Glacial Acetic Acid.

    • Target: 300-400 mg KOH/g. This confirms the successful encapsulation of

      
      .
      

References

  • Olah, G. A., et al. (1964). Friedel-Crafts and Related Reactions. Wiley-Interscience. (Foundational text on mechanism and isomerization control).

  • Whittle, J. R. (1986). Process for preparing overbased calcium sulfonates. US Patent 4,604,219. Link

  • Rubinfeld, J., et al. (1964).[8] Straight-chain alkylbenzenes: Structure and performance property relations. Journal of the American Oil Chemists' Society.[8][9] Link

  • Minglan Chemical. (2024). How Is Super-overbased Synthetic Calcium Sulfonate Made?Link

  • Gerecht, J. F., et al. (1965).[9] Some detersive properties of model straight chain sodium alkylbenzenesulfonates. JAOCS. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Regioselectivity for 3-Phenyloctane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center for advanced alkylation reactions. This guide is specifically designed for researchers, chemists, and process development scientists focused on the synthesis of specific linear alkylbenzenes (LABs), such as 3-phenyloctane. The controlled synthesis of individual LAB isomers is a significant challenge in industrial and pharmaceutical chemistry, as product distribution is often governed by a complex interplay of carbocation stability, catalyst properties, and reaction conditions.[1][2][3]

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you navigate the complexities of Friedel-Crafts alkylation and maximize the regioselectivity for 3-phenyloctane.

Frequently Asked Questions (FAQs)

Q1: My alkylation of benzene with 1-octene is producing a mixture of 2-, 3-, and 4-phenyloctane. Why am I not getting a single product, and why is 2-phenyloctane often the major isomer?

A1: This is a classic challenge in Friedel-Crafts alkylation and stems from the reaction mechanism involving carbocation intermediates.[4][5] When you start with 1-octene, the acid catalyst protonates the double bond, initially forming a primary carbocation at the C1 position. This primary carbocation is highly unstable and immediately rearranges via a 1,2-hydride shift to a more stable secondary carbocation at the C2 position.[6][7][8] This C2 carbocation is the most readily formed and statistically favored secondary carbocation, which is why 2-phenyloctane is frequently the dominant product.[3][9]

Furthermore, under typical acidic conditions, two competing reactions occur simultaneously:

  • Double bond isomerization: The 1-octene rapidly isomerizes to a mixture of internal octenes (2-octene, 3-octene, 4-octene).[9][10]

  • Carbocation rearrangement: The secondary carbocations formed at the C2, C3, and C4 positions can interconvert through further hydride shifts.

This complex reaction network results in a thermodynamic mixture of phenyloctane isomers.[10]

Q2: How can I strategically increase the regioselectivity towards 3-phenyloctane?

A2: Maximizing the yield of 3-phenyloctane requires carefully controlling the formation and reactivity of the octyl carbocation intermediates. There are three primary strategies:

  • Choice of Alkylating Agent: Instead of 1-octene, consider using 3-octene or 3-octanol as your starting material. While isomerization will still occur, starting with the double bond or hydroxyl group at the C3 position can kinetically favor the formation of the 3-octyl carbocation, giving it a "head start" to react with benzene before extensive rearrangement occurs.

  • Catalyst Selection: This is the most critical factor. The ideal catalyst should have properties that sterically or electronically favor the formation of the 3-phenyl isomer.

    • Shape-Selective Zeolites: Large-pore zeolites like Zeolite Y (FAU), Beta (BEA), and Mordenite (MOR) are effective catalysts for LAB synthesis.[1][11][12] Their defined pore structures can create a "shape-selective" environment. The transition state for the formation of the bulkier 2-phenyloctane inside a constrained pore might be less favorable than that for the slightly less bulky 3- and 4-phenyl isomers. Desilication of zeolites to create a mesoporous structure can also improve selectivity by enhancing the diffusivity of the desired isomers.[13]

    • Solid Acid Catalysts: Solid phosphoric acid (SPA) or tungstated zirconia can also be employed, offering high activity.[14][15] The key is to optimize the catalyst's acid strength and surface properties to balance olefin isomerization and alkylation rates.

  • Reaction Conditions:

    • Lower Temperatures: Running the reaction at a lower temperature (e.g., 160-180°C for zeolites) can favor the kinetic product distribution over the thermodynamic one, potentially increasing the selectivity for the isomer corresponding to your starting olefin before widespread isomerization takes place.[12]

    • High Benzene-to-Olefin Ratio: Using a large excess of benzene (e.g., a molar ratio of 10:1 or higher) serves two purposes: it maximizes the chance of an octyl carbocation reacting with benzene before it rearranges, and it significantly reduces the probability of side reactions like olefin oligomerization and polyalkylation.[16][17]

Q3: I'm observing significant amounts of di-octylbenzene and octene oligomers. How can these side reactions be minimized?

A3: These byproducts indicate that the alkylating agent (octene or the octyl carbocation) is reacting with the product (phenyloctane) or with itself.

  • Polyalkylation (Di-octylbenzene): The phenyloctane product has an activating alkyl group, making it more nucleophilic than the starting benzene.[7][18] This makes it susceptible to further alkylation. The most effective way to suppress this is to use a large excess of benzene , as mentioned in A2. This ensures that the concentration of benzene is much higher than that of the phenyloctane product, making it the statistically more likely target for the electrophile.[16]

  • Olefin Oligomerization: This occurs when the octyl carbocation attacks another octene molecule instead of benzene. This is a parallel reaction that is highly dependent on the catalyst and conditions.[12] Using a catalyst with appropriate acidity and maintaining a high concentration of benzene can help favor the desired benzene alkylation pathway.

Q4: Can I avoid carbocation rearrangements entirely by using a different synthetic approach?

A4: Yes. If achieving a pure, unrearranged product is the primary goal and the typical isomer mixture is unacceptable, the most robust strategy is to perform a Friedel-Crafts acylation followed by a reduction step .[6][16][19]

  • Acylation: React benzene with an appropriate acyl chloride, such as hexanoyl chloride (to place the carbonyl at C1) or a related isomer, in the presence of a stoichiometric amount of a Lewis acid like AlCl₃. The key advantage here is that the acylium ion intermediate is resonance-stabilized and does not undergo rearrangement .[4][20]

  • Reduction: The resulting aryl ketone can then be reduced to the corresponding alkane. Common methods include the Wolff-Kishner (hydrazine, base) or Clemmensen (zinc amalgam, acid) reductions.[19]

This two-step process provides precise control over the alkyl chain's point of attachment to the aromatic ring, albeit with lower atom economy than direct alkylation.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solutions
Low 1-Octene Conversion 1. Catalyst deactivation (coking).2. Insufficient catalyst activity or amount.3. Reaction temperature is too low.1. Regenerate the catalyst (calcination for zeolites) or use fresh catalyst.2. Increase catalyst loading.3. Gradually increase the reaction temperature in 10°C increments.
Poor Selectivity for 3-Phenyloctane 1. Extensive carbocation rearrangement.2. Rapid isomerization of the starting olefin.3. Inappropriate catalyst choice (lack of shape selectivity).1. Lower the reaction temperature to favor kinetic control.2. Use 3-octene or 3-octanol as the starting material.3. Screen shape-selective catalysts like Zeolite Y or Beta.
High Levels of Polyalkylation 1. Benzene-to-olefin molar ratio is too low.2. Product is more reactive than starting material.1. Increase the benzene-to-olefin molar ratio to >10:1.2. Consider Friedel-Crafts acylation followed by reduction.[20]
Formation of Octene Dimers/Oligomers 1. Catalyst is too acidic, favoring oligomerization.2. Low concentration of benzene relative to octene.1. Use a catalyst with milder acidity.2. Ensure a high benzene-to-olefin ratio and good mixing to promote alkylation.
Inconsistent Results Between Batches 1. Purity of reagents (benzene, octene) varies.2. Water content in the reaction system is poisoning the catalyst.3. Inconsistent catalyst activation/preparation.1. Use freshly distilled, anhydrous reagents.2. Thoroughly dry all glassware and solvents. Use a dry inert atmosphere (N₂ or Ar).3. Follow a strict, standardized protocol for catalyst activation (e.g., calcination temperature and time).

Visualizing the Reaction Pathway

The following diagram illustrates the competing isomerization and alkylation pathways that lead to a mixture of phenyloctane products when starting with 1-octene.

G cluster_input Inputs cluster_catalyst Catalyst (H+) cluster_intermediates Carbocation Intermediates cluster_products Products Benzene Benzene Product2 2-Phenyloctane (Often Major) Benzene->Product2 Alkylation Product3 3-Phenyloctane (Target) Benzene->Product3 Alkylation Product4 4-Phenyloctane Benzene->Product4 Alkylation Octene1 1-Octene Catalyst Acid Catalyst (e.g., Zeolite) Octene1->Catalyst Protonation C1_Carbocation Primary C1+ (Unstable) Catalyst->C1_Carbocation C2_Carbocation Secondary C2+ C1_Carbocation->C2_Carbocation 1,2-Hydride Shift (Fast) C3_Carbocation Secondary C3+ C2_Carbocation->C3_Carbocation Hydride Shift C2_Carbocation->Product2 Alkylation C4_Carbocation Secondary C4+ C3_Carbocation->C4_Carbocation Hydride Shift C3_Carbocation->Product3 Alkylation C4_Carbocation->Product4 Alkylation

Caption: Reaction network for benzene alkylation with 1-octene.

Recommended Experimental Protocol: Alkylation with Zeolite H-Beta

This protocol aims to optimize the selectivity for 3-phenyloctane by using an internal olefin and a shape-selective zeolite catalyst under controlled conditions.

1. Catalyst Activation:

  • Place 2.5 g of Zeolite H-Beta (Si/Al ratio ~25-30) in a ceramic crucible.

  • Calcine in a muffle furnace under a slow flow of dry air.

  • Ramp the temperature to 550°C at a rate of 5°C/min and hold for 5 hours.

  • Cool down under a stream of dry nitrogen or in a desiccator to prevent moisture adsorption.

2. Reaction Setup:

  • Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, a thermocouple, and a septum for liquid additions.

  • Flame-dry the entire apparatus under vacuum and cool under a positive pressure of dry nitrogen.

  • Add the activated Zeolite H-Beta catalyst (2.5 g) to the flask.

  • Add 100 mL of anhydrous benzene (molar excess).

  • Begin stirring and heat the mixture to the reaction temperature of 180°C using a heating mantle.

3. Reaction Execution:

  • Once the temperature is stable at 180°C, slowly add 10 mmol of 3-octene over 30 minutes using a syringe pump. The slow addition helps to maintain a low instantaneous concentration of the olefin, further discouraging oligomerization.

  • Let the reaction proceed for 4-6 hours, maintaining the temperature and stirring.

  • Monitor the reaction progress by taking small aliquots periodically via a syringe, filtering out the catalyst, and analyzing by GC-MS.

4. Work-up and Analysis:

  • After the reaction is complete (as determined by GC analysis), cool the mixture to room temperature.

  • Remove the catalyst by filtration. Wash the catalyst with a small amount of fresh benzene.

  • Remove the excess benzene from the filtrate by rotary evaporation.

  • Analyze the resulting oil by Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of octene and the relative percentages of 2-, 3-, and 4-phenyloctane.

Caption: Experimental workflow for selective synthesis of 3-phenyloctane.

References

  • Benchchem. (n.d.). Troubleshooting carbocation rearrangements in Friedel-Crafts alkylation.
  • Al-Sultani, S. H., Al-Shathr, A., & Al-Zaidi, B. Y. (n.d.). Aromatics Alkylated with Olefins Utilizing Zeolites as Heterogeneous Catalysts: A Review.
  • Gunnoe, T. B. (n.d.). New Catalytic Processes for Alkylation and Alkenylation of Aromatics. Gunnoe Lab.
  • ResearchGate. (n.d.). A general reaction network for alkylation of benzene with 1-octene.
  • ResearchGate. (n.d.). Recent advances in the industrial alkylation of aromatics: New catalysts and new processes.
  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Friedel-Crafts Alkylation.
  • Cutright, J. (2022). Friedel-Crafts alkylation of benzene with a superacid catalyst. Digital Commons@ETSU.
  • Google Patents. (n.d.). WO1994014732A1 - The catalytic alkylation of aromatic compounds with alkenes.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Alkylation.
  • Physics Wallah. (n.d.). Reaction Mechanism of Friedel Crafts alkylation.
  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems.
  • ResearchGate. (n.d.). Phenol Alkylation with 1-Octene on Solid Acid Catalysts.
  • Chemistry Steps. (n.d.). Friedel-Crafts Alkylation.
  • ResearchGate. (n.d.). Product distribution for liquid phase alkylation of benzene with dodecene over MOR-20.
  • ResearchGate. (n.d.). Alkylation of benzene with 1-alkenes over beta zeolite in liquid phase.
  • Chemistry Steps. (n.d.). The Alkylation of Benzene by Acylation-Reduction.
  • ResearchGate. (n.d.). Catalysis in Alkylation of Benzene With Ethene and Propene to Produce Ethylbenzene and Isopropylbenzene.
  • Chemistry Stack Exchange. (2018). How to control the Friedel–Crafts alkylation reaction to methylbenzene as the major product?.
  • ResearchGate. (n.d.). Selective synthesis of linear alkylbenzene by alkylation of benzene with 1-dodecene over desilicated zeolites.

Sources

Technical Support Center: Phenyloctane Isomer Separation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

Welcome to the Separation Science Hub. You are likely here because standard protocols have failed to resolve the critical "central" isomers of phenyloctane (specifically the 3- and 4-phenyloctane co-elution).

Phenyloctane isomers (C₁₄H₂₂) are alkylbenzenes where the phenyl group is attached to different carbons along the octane chain. The thermodynamic challenge lies in the Entropy of Mixing . The boiling point differences between 3-phenyloctane and 4-phenyloctane are negligible (<1°C), rendering standard distillation and low-plate-count Gas Chromatography (GC) ineffective.

This guide moves beyond basic "method development" and focuses on Shape Selectivity and Pi-Electron Interaction to achieve baseline resolution.

Gas Chromatography (GC) Optimization

Primary Method for Volatile Isomer Analysis

The separation of 1-phenyloctane (terminal) from 2-, 3-, and 4-phenyloctane (internal) is governed by vapor pressure. However, separating internal isomers requires exploiting subtle polarity shifts using a polar stationary phase.

Core Protocol: The "Polarity-Ramp" System

Do not rely on standard non-polar (100% Dimethyl polysiloxane) columns for internal isomer splitting.

Recommended Configuration:

  • Column: Polyethylene Glycol (PEG) based (e.g., DB-WAX or equivalent).

    • Why: The PEG phase interacts with the pi-electrons of the benzene ring. As the phenyl group moves internally (1- to 4-), the steric hindrance around the ring changes, altering the interaction strength with the PEG phase more significantly than the boiling point changes.

  • Dimensions: 60 m x 0.25 mm ID x 0.25 µm film. (Length is non-negotiable for isomer splitting).

  • Carrier Gas: Hydrogen (40 cm/sec) or Helium (30 cm/sec).

Step-by-Step Thermal Program:

  • Injection: 250°C, Split ratio 50:1 (prevent column overload which causes peak fronting).

  • Equilibrium: 80°C for 2 minutes.

  • Isomer Splitting Ramp: 2.5°C/min to 160°C.

    • Critical Mechanism: This slow ramp maximizes the interaction time during the critical elution window of the internal isomers.

  • Elution Ramp: 20°C/min to 240°C (Hold 5 min).

Troubleshooting & FAQs (GC Focus)

Q: I see a shoulder on my 3-phenyloctane peak, but not a distinct peak for 4-phenyloctane. Why? A: You are likely using a non-polar column (like a DB-5). On non-polar phases, elution is strictly boiling-point dependent. The boiling point delta between 3- and 4-phenyloctane is insufficient for resolution.

  • Corrective Action: Switch to a high-polarity WAX column. If a WAX column is unavailable, you must lower the ramp rate to 0.5°C/min between 130°C and 150°C, though this will significantly extend run time.

Q: My peaks are tailing significantly. A: Phenyloctanes are aromatic hydrocarbons and generally stable, so tailing usually indicates activity in the inlet liner or column overload .

  • Corrective Action:

    • Check your Split Ratio. If <10:1, increase it.

    • Replace the inlet liner with a deactivated, wool-packed liner to promote vaporization homogeneity.

Visualization: GC Method Logic

GC_Logic Start Start: GC Method Development Check_BP Are isomers separated by >2°C BP? Start->Check_BP NonPolar Use Non-Polar Column (DB-1, HP-5) Mechanism: Volatility Check_BP->NonPolar Yes Polar Use Polar Column (WAX / PEG) Mechanism: Pi-Pi Interaction Check_BP->Polar No (Critical for 3- vs 4-) Resolution_Check Is Resolution (Rs) > 1.5? NonPolar->Resolution_Check Polar->Resolution_Check Optimize_Temp Decrease Ramp Rate (0.5 - 2°C/min) Resolution_Check->Optimize_Temp No (Co-elution) Optimize_Flow Optimize Linear Velocity (Van Deemter Curve) Resolution_Check->Optimize_Flow No (Broad Peaks) Success Method Validated Resolution_Check->Success Yes Optimize_Temp->Resolution_Check Optimize_Flow->Resolution_Check

Caption: Decision matrix for selecting GC stationary phases based on isomer boiling point differentials.

HPLC Optimization

Alternative Method for Preparative Scale or Thermally Labile Samples

While GC is superior for analysis, HPLC is required for isolation. Standard C18 columns often fail to separate positional isomers because the hydrophobicity (logP) is nearly identical. We must induce Shape Selectivity .

Core Protocol: The "Pi-Selective" System

Stationary Phase Selection:

  • Primary Choice: Phenyl-Hexyl or Biphenyl phases.

    • Mechanism:[1][2] These phases engage in

      
       stacking with the phenyloctane ring. The steric accessibility of the phenyl ring (1- vs 2- vs 3-) alters the strength of this stacking.
      
  • Secondary Choice: C30 (Triacontyl).

    • Mechanism:[1][2] High-density C30 chains order themselves rigidly, acting like a "slot." Linear isomers (1-phenyloctane) fit deeper into the slot than branched/internal isomers.

Mobile Phase Gradient:

  • Solvent A: Water (Milli-Q)

  • Solvent B: Methanol (MeOH promotes

    
     interactions better than Acetonitrile).
    
  • Gradient:

    • 0-5 min: 70% B (Isocratic hold to stack column)

    • 5-25 min: 70% -> 90% B (Shallow gradient)

    • 25-30 min: 100% B (Wash)

Troubleshooting & FAQs (HPLC Focus)

Q: I am using Acetonitrile (ACN) and my selectivity is gone. Why? A: Acetonitrile has its own pi-electrons (triple bond C≡N). It competes with the stationary phase for interaction with the phenyloctane analyte.

  • Corrective Action: Switch to Methanol . Methanol is a protic solvent that does not interfere with

    
     stacking between the analyte and a Phenyl-Hexyl column.
    

Q: The 1-phenyloctane elutes last. Is this correct? A: Yes. On a Reversed-Phase system, the 1-phenyloctane (linear) has the largest "Hydrophobic Surface Area" available for interaction with the stationary phase. The internal isomers (2-, 3-, 4-) are more "spherical" or compact, reducing their effective contact area, causing them to elute earlier.

Visualization: HPLC Selectivity Mechanism

HPLC_Mechanism cluster_C18 C18 Phase (Hydrophobicity Only) cluster_Phenyl Phenyl-Hexyl Phase (Pi-Pi + Shape) Analyte Phenyloctane Isomers C18_Result Poor Resolution (Similar LogP) Analyte->C18_Result Standard Interaction Pi_Interaction Pi-Pi Stacking Analyte->Pi_Interaction Aromatic Phase Steric_Fit Steric Hindrance (Isomer Position) Analyte->Steric_Fit Shape Selectivity Phenyl_Result High Resolution Pi_Interaction->Phenyl_Result Steric_Fit->Phenyl_Result

Caption: Mechanistic comparison showing why Phenyl-Hexyl phases outperform C18 for aromatic isomer separation.

Quantitative Data Summary

The following table summarizes the physicochemical properties that drive the separation logic. Note the minimal Boiling Point (BP) delta for internal isomers.

IsomerBoiling Point (°C)Density (g/mL)Predicted GC Order (Non-Polar)Predicted HPLC Order (Rev Phase)
4-Phenyloctane ~251.00.8551 (First)1 (First)
3-Phenyloctane ~251.50.85622
2-Phenyloctane 252.60.85733
1-Phenyloctane 262.00.8584 (Last)4 (Last)

Note: 4- and 3-phenyloctane are often co-eluted on standard columns due to the <0.5°C BP difference.

References

  • PubChem. (2025).[3][4] 2-Phenyloctane Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Phenomenex. (n.d.). LC & GC Separation Solutions Guide: Aromatic Compounds and Pi-Pi Interactions. Retrieved from [Link]

Sources

Technical Support Center: 3-Phenyloctane Analysis & MS Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Applications Chemist Subject: Troubleshooting Baseline Noise in 3-Phenyloctane Mass Spectra Last Updated: February 10, 2026[1]

Diagnostic Triage: Identifying the Noise Signature

Before disassembling your instrument, you must characterize the noise.[1] In 3-phenyloctane analysis, the high boiling point (~260°C) often necessitates high oven temperatures, making the distinction between column bleed (thermal) and source contamination (chemical) critical.

Interactive Diagnosis Flowchart

The following logic gate determines your troubleshooting path based on the visual profile of your baseline.

NoiseDiagnosis Start START: Observe Baseline IsPeriodic Is the noise periodic (Rhythmic spikes)? Start->IsPeriodic IsRising Does baseline rise with Oven Temp? IsPeriodic->IsRising No (Random/Grass) Electronic Electronic Noise (Check Grounding/ADC) IsPeriodic->Electronic Yes CheckIons Check Mass Spectrum of the Noise IsRising->CheckIons Yes Contam Source/Inlet Contamination (Hydrocarbons/Septum) IsRising->Contam No (High at low temp) Bleed Column Bleed (Siloxanes) CheckIons->Bleed m/z 207, 281 present CheckIons->Contam m/z 73, 149, or broad hydrocarbon

Figure 1: Diagnostic logic for categorizing baseline disturbances in GC-MS.

Technical Deep Dive: The 3-Phenyloctane Challenge

The Analyte-Method Conflict

3-Phenyloctane is a branched alkylbenzene with a boiling point of approximately 261°C .[1] To elute this compound with sharp peak symmetry, your final oven temperature likely exceeds 280°C .[1]

  • The Problem: Most standard polysiloxane columns (e.g., DB-5ms, HP-5) begin to exhibit thermal degradation (bleed) above 280°C.[1]

  • The Symptom: You observe a rising baseline at the exact retention time where 3-phenyloctane elutes, obscuring the molecular ion (

    
    ).
    
Spectral Interference Table

Use this table to distinguish your analyte's legitimate fragments from common background noise.[1]

Ion Typem/z ValueOriginNotes
Analyte (Target) 91 Tropylium Ion (

)
Base Peak for 3-phenyloctane.[1] Dominant.
Analyte (Target) 119 Fragment (

)
Secondary carbocation (loss of pentyl chain).[1]
Analyte (Target) 161 Fragment (

)
Loss of ethyl chain at branch point.[1]
Analyte (Target) 190 Molecular Ion (

)
Very low abundance; easily lost in noise.[1]
Noise (Bleed)207Siloxane (Column)Cyclic siloxanes from column phase degradation.[1]
Noise (Bleed)281Siloxane (Column)Common high-temp bleed marker.[1]
Noise (System)149PhthalatesPlasticizer (septum, vial caps, solvent).[1]
Noise (Gas)18, 28, 32Air (

)
Leak in carrier gas or transfer line.[1]

Critical Insight: If you see high abundance of m/z 207/281 overlapping with your 3-phenyloctane peak, your column is "bleeding" into the source. This is not a source cleanliness issue; it is a thermal stability issue.

Troubleshooting Guides (Q&A Format)

Issue A: "I see a high background 'grass' that obscures the m/z 190 molecular ion."

Diagnosis: Source Contamination (Carbonization).[1] Alkylbenzenes like 3-phenyloctane are carbon-rich.[1] Repeated injections lead to carbon deposits on the repeller and ion focus lenses , which scatter the electron beam and reduce the Signal-to-Noise (S/N) ratio.

Protocol: Ion Source Cleaning & Verification

  • Vent & Cool: Cool the source to <100°C.

  • Abrasive Cleaning: Remove the repeller and drawout plate.[1] Polish using an alumina slurry (aluminum oxide powder + methanol) and a cotton swab.[1]

    • Why? Solvents alone cannot remove polymerized alkylbenzene deposits.[1] Mechanical abrasion is required to expose fresh metal.[1]

  • Sonication: Sonicate parts in Methanol (10 min)

    
     Hexane (5 min) 
    
    
    
    Bake dry.
  • Verification (The PFTBA Test):

    • Tune the MS using PFTBA (Perfluorotributylamine).[1]

    • Check the EM Volts .[1] If the voltage required to achieve target abundance drops significantly (e.g., from 2000V to 1400V) after cleaning, the noise floor will drop correspondingly.

Issue B: "The baseline rises sharply at the end of the run, and the mass spectrum shows m/z 207."

Diagnosis: Thermal Column Bleed. You are likely running the oven too hot or using a column with a standard phase thickness (0.25 µm) at its thermal limit.[1]

Protocol: Method Optimization for 3-Phenyloctane

  • Trim the Column: Remove 20-30 cm from the detector end.[1]

    • Mechanism:[2][3] The last inches of the column are constantly hot (in the transfer line) and degrade fastest.

  • Use a "Low-Bleed" Column: Switch to a column specifically engineered for high-temp stability (e.g., "5ms" or "Arylene" stabilized phases).[1]

  • Fast GC Approach:

    • Increase carrier gas flow (linear velocity).[1]

    • Increase the temperature ramp rate.

    • Result: 3-Phenyloctane elutes earlier (at a lower temperature), keeping the analysis out of the high-bleed zone.

Issue C: "I see ghost peaks with m/z 149 appearing randomly."

Diagnosis: Septum Bleed or Solvent Contamination. 3-Phenyloctane is highly lipophilic.[1] If you are using liquid-liquid extraction (e.g., with Hexane or DCM), you may be concentrating phthalates from plastic labware.[1]

Protocol: The Isolation Test

  • Run a "No-Injection" Blank: Start the GC program without injecting sample.

    • Result: If peaks persist, the contamination is in the carrier gas or inlet (Septum/Liner).[1][4]

  • Run a Solvent Blank: Inject pure solvent.[1]

    • Result: If peaks appear here but not in the "No-Injection" blank, your solvent or vial caps are the source.

  • Action: Switch to "BTO" (Bleed and Temperature Optimized) septa and glass-only sample prep.

Maintenance Workflow Visualization

When baseline noise persists, follow this systematic maintenance loop to restore sensitivity.

MaintenanceLoop CheckLeak 1. Check Air/Water (m/z 18/28) InletMaint 2. Change Liner & Septum CheckLeak->InletMaint No Leaks TrimCol 3. Trim Column (Inlet & Detector ends) InletMaint->TrimCol CleanSource 4. Clean Ion Source (Repeller/Lens) TrimCol->CleanSource Retune 5. Autotune & Check EM Voltage CleanSource->Retune Retune->CheckLeak Fail

Figure 2: Systematic maintenance loop for restoring baseline stability.

References

  • NIST Mass Spectrometry Data Center. Octane, 3-phenyl- (Mass Spectrum).[1] NIST Chemistry WebBook, SRD 69.[1] Retrieved February 10, 2026, from [Link]

  • Agilent Technologies. GC/MS Troubleshooting & Maintenance Guide. Agilent Technical Support.[1][4][5] Retrieved February 10, 2026, from [Link]

  • Restek Corporation. Troubleshooting GC Column Bleed. Restek Technical Library.[1] Retrieved February 10, 2026, from [Link]

Sources

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